3,5-difluoro-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(pentan-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline and 3-pentanone.
Reaction: The 3,5-difluoroaniline undergoes a nucleophilic substitution reaction with 3-pentanone in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3,5-difluoro-N-(pentan-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,5-difluoroaniline: Similar structure but lacks the pentan-3-yl group.
3,4-difluoro-N-(pentan-3-yl)aniline: Similar but with fluorine atoms at different positions on the benzene ring.
3,5-dichloro-N-(pentan-3-yl)aniline: Similar but with chlorine atoms instead of fluorine.
Uniqueness
3,5-difluoro-N-(pentan-3-yl)aniline is unique due to the specific positioning of the fluorine atoms and the pentan-3-yl group, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
3,5-difluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-10(4-2)14-11-6-8(12)5-9(13)7-11/h5-7,10,14H,3-4H2,1-2H3 |
InChI Key |
DHUZIFBMTDUSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.